2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

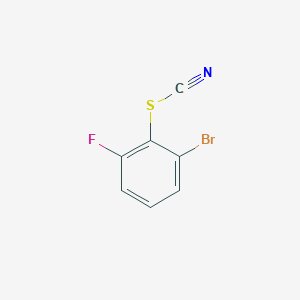

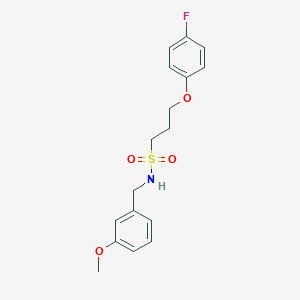

“2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C5H6F2O2 . It has a molecular weight of 136.1 g/mol . The presence of the cyclopropane ring and carboxylic acid functional group suggests potential applications in medicinal chemistry as a building block for drug discovery.

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6F2O2/c1-2-3 (4 (8)9)5 (2,6)7/h2-3H,1H3, (H,8,9)/t2-,3+/m1/s1 . The SMILES representation is CC1C (C1 (F)F)C (=O)O .Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Deoxyfluorination and Amidation Applications

The development of bench-stable fluorination reagents like 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) has opened new avenues in the deoxyfluorination of carboxylic acids, including those structurally related to 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid. These reagents facilitate the efficient transformation of carboxylic acids into acyl fluorides under neutral conditions, enabling one-pot amidation reactions. Such advancements provide valuable tools for synthesizing acyl fluorides and amides from various carboxylic acid substrates (Xiu Wang et al., 2021).

Biochemical Mechanism Insights

Research involving 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) has contributed to understanding the biochemical mechanisms underlying the function of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. DFACC, due to its increased reactivity, has been found to be a slow-dissociating inhibitor of ACC deaminase, offering insights into the enzyme's inhibition mechanism and substrate specificity (Cheng-hao Liu et al., 2015).

Ethylene Precursor Studies

Investigations into the metabolism of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to the plant hormone ethylene, have identified significant metabolites like 1-(malonylamino)cyclopropane-1-carboxylic acid in plant tissues. Such studies are crucial for understanding the role of ethylene in plant growth and development (N. Hoffman et al., 1982).

Fluorinated Cyclopropanes in Drug Discovery

The synthesis and chemistry of fluorinated cyclopropanes, including the aryl α,β,β-trifluorocyclopropane motif, have been explored for their potential applications in drug discovery. These compounds, featuring partial fluorination, offer a novel motif with comparable lipophilicity to -CF3 groups, enhancing their utility in medicinal chemistry (C. Thomson et al., 2018).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H315, H318, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-Difluoro-3-methylcyclopropane-1-carboxylic acid involves the introduction of a carboxylic acid group onto a cyclopropane ring that contains two fluorine atoms and a methyl group. This can be achieved through a series of reactions that involve the addition of a carboxylic acid group onto a cyclopropane ring, followed by the introduction of fluorine atoms and a methyl group.", "Starting Materials": [ "Cyclopropane", "Bromine", "Methyllithium", "Carbon dioxide", "Hydrogen fluoride", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bromination of cyclopropane using bromine in the presence of light to form 1,1-dibromocyclopropane", "Step 2: Treatment of 1,1-dibromocyclopropane with methyllithium to form 1-methyl-1,2-dibromocyclopropane", "Step 3: Reaction of 1-methyl-1,2-dibromocyclopropane with carbon dioxide in the presence of a palladium catalyst to form 2-bromo-2-methylcyclopropane-1-carboxylic acid", "Step 4: Treatment of 2-bromo-2-methylcyclopropane-1-carboxylic acid with hydrogen fluoride to replace the bromine atoms with fluorine atoms to form 2,2-difluoro-3-methylcyclopropane-1-carboxylic acid", "Step 5: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with ethyl acetate", "Step 6: Washing of the organic layer with sodium bicarbonate solution and drying over anhydrous sodium sulfate", "Step 7: Removal of the solvent under reduced pressure to obtain the desired product as a colorless oil" ] } | |

Número CAS |

2247657-28-7 |

Fórmula molecular |

C5H6F2O2 |

Peso molecular |

136.10 g/mol |

Nombre IUPAC |

(1R,3S)-2,2-difluoro-3-methylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C5H6F2O2/c1-2-3(4(8)9)5(2,6)7/h2-3H,1H3,(H,8,9)/t2-,3+/m0/s1 |

Clave InChI |

AVEOEYKDGIQSBO-STHAYSLISA-N |

SMILES isomérico |

C[C@H]1[C@@H](C1(F)F)C(=O)O |

SMILES |

CC1C(C1(F)F)C(=O)O |

SMILES canónico |

CC1C(C1(F)F)C(=O)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2725501.png)

![Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/no-structure.png)

![N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2725514.png)

![(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2725515.png)

![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2725517.png)

![2,6-difluoro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2725519.png)